molecular formula C22H24N2O3S B3456117 1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine

1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B3456117
M. Wt: 396.5 g/mol
InChI Key: KMXIFQNZIWJWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a sulfonyl group attached to a naphthyl ring, which is further connected to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while nucleophilic substitution can result in the formation of sulfonamide derivatives.

Scientific Research Applications

1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine
  • 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylindoline
  • 1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine

Uniqueness

1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine is unique due to its specific combination of a naphthyl sulfonyl group and a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-27-21-12-13-22(20-11-7-6-10-19(20)21)28(25,26)24-16-14-23(15-17-24)18-8-4-3-5-9-18/h3-13H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXIFQNZIWJWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[(4-Ethoxynaphthyl)sulfonyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.